molecular formula C20H14Cl4O2S B2792192 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol CAS No. 303152-36-5

1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol

Cat. No.: B2792192
CAS No.: 303152-36-5
M. Wt: 460.19
InChI Key: LAFBLWNTOGOTPQ-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol (CAS 303152-36-5) is a synthetic chalcone derivative of significant interest in modern antimicrobial and medicinal chemistry research. This compound, with the molecular formula C20H14Cl4O2S and a molecular weight of 460.2 g/mol, features a sulfinyl bridge and multiple chloro-substituents that define its properties and research applications . Chalcone derivatives are recognized as privileged scaffolds in drug discovery due to their broad biological activity, particularly against multidrug-resistant pathogens . Recent research highlights the profound antibacterial potential of chalcone-based compounds against critical gram-positive bacteria like Staphylococcus aureus , a pathogen known for its sophisticated resistance mechanisms . The structure-activity relationship (SAR) of these molecules indicates that strategic substitutions on their aromatic rings can be tailored to enhance target affinity and potency, making them promising candidates for the development of new anti-infective agents . The electrophilic nature of the α,β-unsaturated carbonyl system in related structures allows them to act as Michael acceptors in biological systems, potentially inhibiting key cellular enzymes . Furthermore, the rigid, planar structure of the core skeleton facilitates optimal interaction with biological targets, a principle supported by studies on rigidified bis(sulfonyl)ethylene compounds in the synthesis of complex heterocycles like hydantoins, which are prevalent in marketed drugs . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations such as antibacterial mechanism of action studies, structure-activity relationship (SAR) profiling, and as a synthetic intermediate for the development of novel therapeutic candidates. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfinylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4O2S/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-27(26)19-17(23)2-1-3-18(19)24/h1-11,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFBLWNTOGOTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H12Cl2O2S
  • Molecular Weight : 303.22 g/mol

This compound features a sulfinyl group which is often associated with various biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. A study reported that several synthesized compounds with similar structures exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds .

EnzymeCompoundIC50 Value (µM)
Acetylcholinesterase7l2.14±0.003
Urease7m0.63±0.001

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. Compounds with similar chlorinated phenyl groups have been noted for their efficacy against various fungi, indicating a potential area for further research .

Case Studies

One notable study synthesized a series of sulfinyl compounds and evaluated their biological activities through various assays. The results indicated that compounds with the sulfinyl moiety exhibited not only antibacterial but also significant enzyme inhibitory activities .

In another case study focusing on the structure-activity relationship (SAR), it was found that the presence of both chlorophenyl and dichlorophenyl groups enhanced the biological activity of the compounds tested.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several chlorinated ethanol derivatives, sulfoxide-containing molecules, and agrochemicals. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Notes Reference
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol C₂₀H₁₄Cl₄O₂S 4-chlorophenyl (×2), 2,6-dichlorophenyl Sulfinyl (S=O), ethanol Research compound (potential agrochemical/pharmacological use)
Dicofol C₁₄H₉Cl₅O 4-chlorophenyl (×2), trichloroethyl Hydroxyl, trichloroethyl Insecticide (miticide)
1,1-Bis(4-chlorophenyl)ethanol C₁₄H₁₂Cl₂O 4-chlorophenyl (×2) Hydroxyl, ethyl Intermediate in synthesis
Butoconazole Nitrate C₁₉H₁₇Cl₃N₂S·HNO₃ 2,6-dichlorophenylthio, imidazole Thioether (S-), nitrate salt Antifungal agent
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₆ClF₂OS 4-fluorophenyl (×2), 4-chlorobenzylsulfanyl Thioether (S-), ethanol Multidisciplinary research

Key Differences and Implications

  • Sulfinyl vs. Sulfanyl/Thioether Groups : The sulfinyl group in the target compound increases polarity compared to thioether-containing analogs like Butoconazole Nitrate or the sulfanyl derivative in . This enhances solubility in polar solvents and may influence receptor-binding affinity in biological systems.
  • Chlorination Pattern: The 2,6-dichlorophenyl group in the sulfinyl side chain contrasts with the 3,4-dichlorophenyl substitution in ’s analog .
  • Comparison to Dicofol: Dicofol (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol) shares the bis(4-chlorophenyl)ethanol backbone but replaces the sulfinyl group with a trichloroethyl moiety. This structural difference makes dicofol more lipophilic and volatile, aligning with its use as an insecticide .
  • Fluorophenyl Analogs: Compounds like 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol replace chlorine with fluorine on the phenyl rings, reducing molecular weight and altering electronic properties, which may affect pharmacokinetics.

Research Findings

  • Physicochemical Properties : The sulfinyl group contributes to a higher melting point and greater stability under oxidative conditions compared to thioether analogs .
  • Biological Activity: Chlorinated ethanol derivatives, such as diclofenac (2-[2-(2,6-dichlorophenyl)aminophenyl]acetic acid) , demonstrate anti-inflammatory activity, suggesting that the 2,6-dichlorophenyl group in the target compound could similarly enhance bioactivity.
  • Agrochemical Potential: Dicofol’s efficacy as an insecticide implies that the target compound’s chlorinated structure may also exhibit pesticidal properties, though its sulfinyl group could reduce environmental persistence compared to trichloroethyl groups.

Q & A

Basic: What are the recommended synthetic routes and analytical methods for synthesizing and characterizing 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol?

Answer:
The compound can be synthesized via a multi-step process:

Sulfinyl group introduction : React 1,1-bis(4-chlorophenyl)ethanol with 2,6-dichlorobenzenesulfenyl chloride under inert conditions, followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to form the sulfinyl moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Characterization :

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) at 254 nm to confirm purity (>98%) .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.8 ppm (sulfinyl-linked CH) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 483.9 (theoretical: 484.3) .

Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?

Answer:
Primary activities include:

  • Antifungal activity : Demonstrated against Candida albicans via microdilution assays (MIC: 0.25–2 µg/mL) .
  • Receptor interactions : Potential modulation of G-protein coupled receptors (GPCRs) or cannabinoid receptors, assessed via competitive binding assays using radiolabeled ligands (e.g., [³H]SR141716A) .
  • In vivo models : Efficacy in murine candidiasis models, with reduced reinfection rates post-treatment .

Basic: How do structural modifications (e.g., halogen substitution, stereochemistry) influence its biological activity?

Answer:
Key structure-activity relationships (SAR):

Modification Impact on Activity Evidence
4-Cl on phenyl rings Enhances lipophilicity and target bindingReduced activity observed in analogs lacking chlorine .
Sulfinyl group (S=O) Critical for antifungal potency; replacement with sulfonyl (SO₂) reduces activity by 10-fold .
Chiral center (R)-configuration shows 2x higher activity than (S)-isomer in receptor binding assays .

Advanced: What molecular targets or pathways underlie its antifungal or receptor-mediated effects?

Answer:
Mechanistic studies suggest:

  • Lanosterol 14α-demethylase inhibition : Similar to azole antifungals, disrupts ergosterol biosynthesis in Candida .
  • GPCR modulation : Interaction with CB1 cannabinoid receptors (Ki: 12 nM) via homology modeling and docking studies .
  • Oxidative stress induction : Elevated ROS levels in fungal cells, confirmed via DCFH-DA fluorescence assays .

Advanced: How can researchers resolve contradictions in reported activity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
  • Stereochemical purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Solvent effects : DMSO concentration >1% may inhibit activity; use ≤0.5% in assays .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., inoculum size, incubation time) .

Advanced: What methodologies are recommended for assessing environmental persistence and toxicity?

Answer:

  • Environmental half-life : Conduct soil microcosm studies under OECD 307 guidelines to measure degradation rates .
  • Aquatic toxicity : Use Daphnia magna acute toxicity tests (EC₅₀: 48-h exposure) .
  • Metabolite profiling : Identify degradation products via LC-QTOF-MS ; DDT-like metabolites (e.g., DDOH) may exhibit endocrine disruption .

Advanced: How can in silico tools optimize the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to assess logP (optimal: 3–5), CYP450 inhibition, and BBB permeability .
  • QSAR modeling : Train models on analogs (e.g., butoconazole) to predict bioavailability and toxicity .
  • Molecular dynamics simulations : Evaluate binding stability with target receptors (e.g., 100-ns simulations in GROMACS) .

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